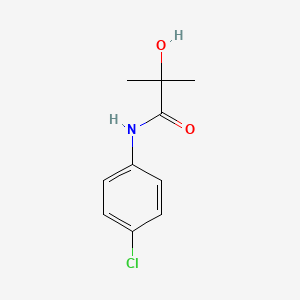
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is an organic compound with the molecular formula C9H10ClNO It is a derivative of propanamide, where the amide group is substituted with a 4-chlorophenyl group and a hydroxyl group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-methylpropanamide, N-(4-chlorophenyl)-.
Reduction: Formation of N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
相似化合物的比较
Similar Compounds
Propanamide: The parent compound without the 4-chlorophenyl and hydroxyl substitutions.
N-(4-chlorophenyl)propanamide: Lacks the hydroxyl group at the second carbon.
2-hydroxy-2-methylpropanamide: Lacks the 4-chlorophenyl group.
Uniqueness
Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is unique due to the presence of both the 4-chlorophenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These substitutions enhance its potential for various applications, making it a valuable compound in research and industry.
属性
CAS 编号 |
62100-41-8 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13) |
InChI 键 |
ZCYXISYWYXCPNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)
![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)


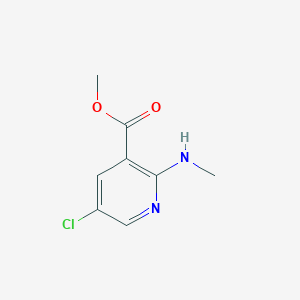
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
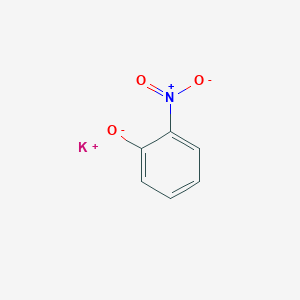

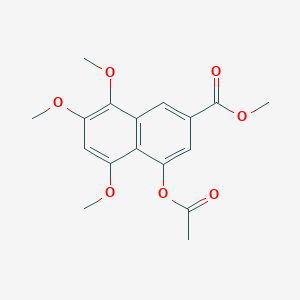
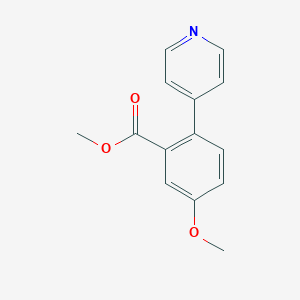
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
